Adenosine A₁ Receptor Affinity: >200-Fold Reduction Versus the Lead 2-Benzoylamino Analog
In competitive radioligand binding assays, the target compound exhibits a Ki > 1000 nM at rat adenosine A₁ receptors, whereas the structurally related 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m) achieves a Ki of 4.83 nM under identical assay conditions [1][2]. This represents a greater than 200-fold loss in affinity attributable to the 4-(methylsulfonyl)benzamide substitution.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1000 nM (rat A1 receptor) |
| Comparator Or Baseline | 2-Benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m): Ki = 4.83 nM (rat A1 receptor) |
| Quantified Difference | > 207-fold lower affinity |
| Conditions | Displacement of [³H]CCPA from adenosine A1 receptor in rat brain cortex membranes (University of Bonn, curated by ChEMBL) |
Why This Matters
For projects requiring a thiazole scaffold devoid of adenosine A₁ activity, this compound provides a clean baseline, whereas the potent analog 16m would introduce strong A₁ antagonism that could confound phenotypic readouts.
- [1] Scheiff AB, Yerande SG, El-Tayeb A, Li W, Inamdar GS, Vasu KK, Sudarsanam V, Müller CE. 2-Amino-5-benzoyl-4-phenylthiazoles: Development of potent and selective adenosine A1 receptor antagonists. Bioorg Med Chem. 2010 Mar 15;18(6):2195-2203. View Source
- [2] BindingDB Entry BDBM50308490: CHEMBL592680 – Ki data for adenosine A1 receptor. View Source
